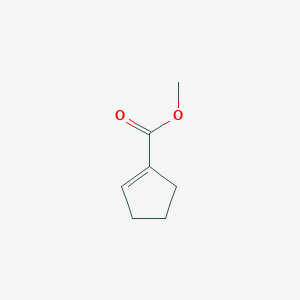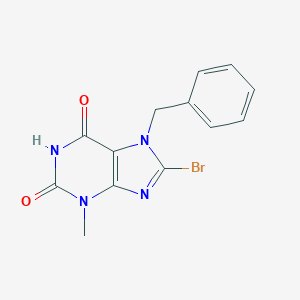
7-Benzyl-8-bromo-3-methylxanthine
Vue d'ensemble
Description
7-Benzyl-8-bromo-3-methylxanthine is a synthetic analog of natural xanthines, which are known for a wide range of biological activities. This compound is a part of the xanthine family, derivatives of which have been used in various pharmacological applications.
Synthesis Analysis
- The synthesis of derivatives of 7-Benzyl-8-bromo-3-methylxanthine involves reactions with primary and secondary amines in methanol at high temperatures. This process results in the replacement of the bromine atom at the 8 position of the xanthine molecule, forming 8-amino-7-benzyl-3-methylxanthines (Romanenko et al., 2020).
Molecular Structure Analysis
- The molecular structure of synthesized compounds, such as 8-amino derivatives, has been confirmed using NMR spectroscopy. The structure demonstrates associations due to hydrogen bonds, which contribute to their high melting points (Romanenko et al., 2020).
Chemical Reactions and Properties
- 7-Benzyl-8-bromo-3-methylxanthine derivatives exhibit reactivity with various nucleophilic agents. The synthesis and reactions with these agents demonstrate the compound’s versatility for further chemical modification (Ivanchenko, 2018).
Physical Properties Analysis
- These compounds generally exist as white crystalline substances. Their high melting points indicate strong intermolecular forces, likely due to hydrogen bonding in their structure (Romanenko et al., 2020).
Chemical Properties Analysis
- The chemical properties of 7-Benzyl-8-bromo-3-methylxanthine derivatives, such as reactivity and binding characteristics, are influenced by the substitution at different positions on the xanthine molecule. These substitutions play a crucial role in determining the biological activity and potential pharmacological applications of these compounds (Ivanchenko, 2018).
Applications De Recherche Scientifique
Synthesis and Physical-Chemical Properties
A study by Romanenko et al. (2020) developed methods for the synthesis of 8-amino derivatives of 7-m-bromobenzyl-3-methylxanthine. These methods enabled the creation of compounds with high melting points and confirmed structures via NMR-spectroscopy. The synthesized compounds are potential candidates for further structural modifications, showcasing their relevance in pharmaceutical science for the creation of new drugs (Romanenko, Ivanchenko, Aleksandrova, & Makoid, 2020).
Prospective Biological Activities
Research has also explored the synthesis and biological properties of derivatives of this xanthine compound. For instance, the synthesis and hypoglycemic activity of 7-n-butyl-3-methyl-8-thioxanthine derivatives were studied by Romanenko et al. (2018), indicating these compounds have potential as non-toxic hypoglycemic agents. This research is crucial for the development of new antidiabetic agents, as these compounds demonstrated significant hypoglycemic activity, making them candidates for further research in the treatment of diabetes mellitus type II (Romanenko, Ivanchenko, Sharapova, Bilay, & Aleksandrova, 2018).
Chemical Modification and Pharmacological Potential
Further studies have delved into the chemical modification of 7-Benzyl-8-bromo-3-methylxanthine for pharmacological applications. For example, Ivanchenko (2018) explored the synthesis of 8-bromo-3-methyl-7-α-methylbenzylxanthine derivatives, highlighting the synthetic potential of these compounds for creating new drugs with various effects. This research underscores the importance of structural modification in the development of bioactive compounds with potential therapeutic applications (Ivanchenko, 2018).
Orientations Futures
Propriétés
IUPAC Name |
7-benzyl-8-bromo-3-methylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O2/c1-17-10-9(11(19)16-13(17)20)18(12(14)15-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIWIEFIJQKWQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356889 | |
| Record name | 7-benzyl-8-bromo-3-methylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204368 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-Benzyl-8-bromo-3-methylxanthine | |
CAS RN |
93703-26-5 | |
| Record name | 8-Bromo-3,7-dihydro-3-methyl-7-(phenylmethyl)-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93703-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-benzyl-8-bromo-3-methylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


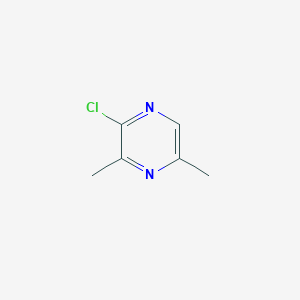
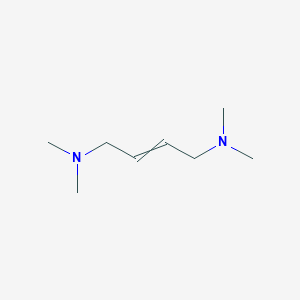
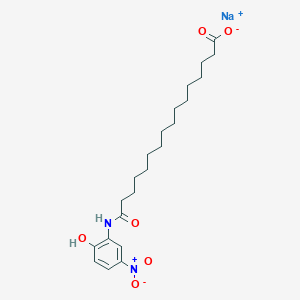
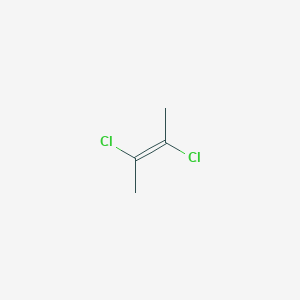
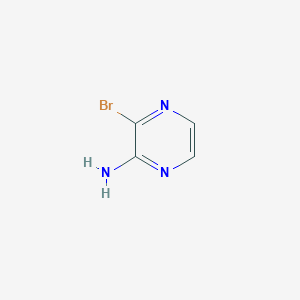
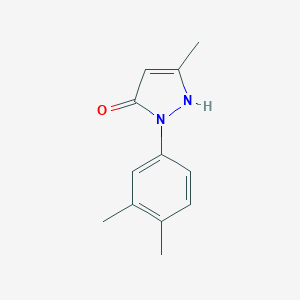
![1-[1-(Phenyl)-2-dimethylaminoethyl]cyclohexanol](/img/structure/B41550.png)
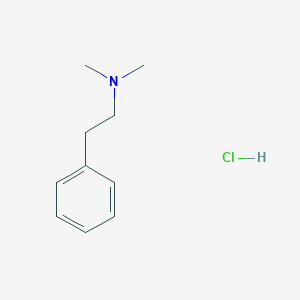
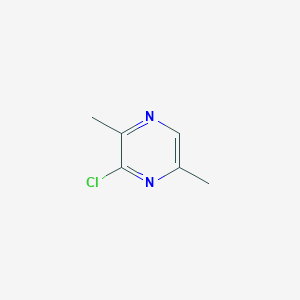
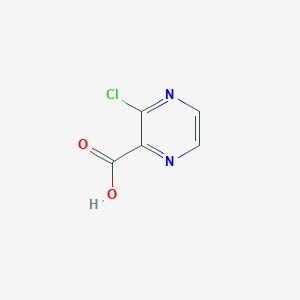
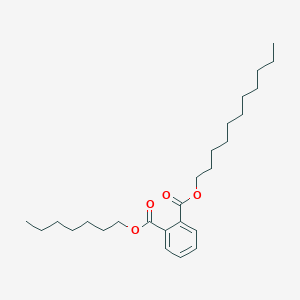
![2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B41558.png)
